molecular formula C13H13N3O3S B2829894 Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 685106-59-6

Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2829894
CAS No.: 685106-59-6
M. Wt: 291.33
InChI Key: WMPSUVOUUKAXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 685106-59-6) is a bicyclic heterocyclic compound with a pyrazolo[1,5-a]pyrazine core. Key structural features include:

  • Methyl ester at position 3.
  • Oxo group at position 4.
  • 2-Thienylmethyl substituent at position 5.

Properties

IUPAC Name

methyl 4-oxo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-13(18)10-7-14-16-5-4-15(12(17)11(10)16)8-9-3-2-6-20-9/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPSUVOUUKAXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)N(CCN2N=C1)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a hydrazine derivative and a diketone, the cyclization can be induced by heating in the presence of a catalyst.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazolo[1,5-a]pyrazine intermediate with a thienylmethyl halide in the presence of a base.

    Esterification: The final step involves esterification to introduce the methyl ester group. This can be achieved by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Ester Group (COOCH₃)

The methyl ester at position 3 is susceptible to hydrolysis, transesterification, or aminolysis:

Reaction Type Conditions Product
Acid HydrolysisHCl/H₂O, reflux4-Oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Base HydrolysisNaOH/EtOHCorresponding carboxylate salt
TransesterificationROH, H⁺ catalystAlkyl ester derivatives (e.g., ethyl, benzyl)

Thienylmethyl Substituent

The 2-thienylmethyl group (C₄H₃S-CH₂-) exhibits reactivity typical of thiophene derivatives:

  • Electrophilic Substitution : Halogenation or sulfonation at the thiophene ring’s α-position .
  • Oxidation : Potential conversion to a sulfone or sulfoxide under strong oxidizing agents (e.g., mCPBA).

Pyrazolo-Pyrazine Core

The partially saturated pyrazine ring may undergo:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the 6,7-dihydro moiety.
  • Oxidation : Conversion of the 4-oxo group to a hydroxylamine or amine under reductive conditions (e.g., NH₂OH/Fe).

Documented Derivatives and Analogues

Relevant analogs with modified ester groups or substituents highlight predictable reactivity patterns:

Analog Modification Key Reaction Source
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 951626-95-2) Ethyl esterTransesterification to methyl ester
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 1378523-07-9) Hydrolysis productAcid-catalyzed ester hydrolysis

Stability and Reaction Conditions

  • Thermal Stability : Decomposes at temperatures >250°C (predicted) .
  • pH Sensitivity : The ester hydrolyzes slowly in aqueous acidic/basic media .

Unresolved Questions and Research Gaps

  • Catalytic Specificity : Limited data on enantioselective modifications of the thienylmethyl group.
  • Biological Activity : No published studies on the compound’s pharmacological profile.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fused heterocyclic structure makes it a valuable scaffold in the synthesis of novel organic compounds.

Biology

Biologically, Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, offering possibilities for the treatment of diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure and potential for functionalization.

Mechanism of Action

The mechanism by which Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations at Position 5

The position 5 substituent significantly influences physicochemical and biological properties.

Compound Name Position 5 Substituent Molecular Formula CAS Number Key Properties/Applications
Target Compound 2-Thienylmethyl C₁₃H₁₃N₃O₃S 685106-59-6 Potential kinase modulation
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 4-Fluorobenzyl C₁₅H₁₄FN₃O₃ 477845-46-8 Enhanced lipophilicity; CNS targets
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 3-Methylfuran-2-carbonyl C₁₄H₁₅N₃O₄ 65% yield; antiviral activity
N-(1,2-diphenylethyl)-4-oxo-5-{[4-(trifluoromethyl)phenyl]methyl}-...carboxamide 4-Trifluoromethylphenyl C₂₉H₂₄F₃N₅O₂ High binding affinity
  • Thienyl vs. Benzyl : The 2-thienyl group introduces sulfur, enhancing π-π stacking and metal-binding capabilities compared to fluorobenzyl derivatives .
  • Electron-Withdrawing Groups : The trifluoromethyl group in the carboxamide derivative improves metabolic stability but reduces solubility .

Ester Group Variations

The ester moiety at position 3 affects pharmacokinetics and synthetic scalability.

Compound Name Ester Group Molecular Formula Yield (%) Key Observations
Target Compound Methyl C₁₃H₁₃N₃O₃S Scalable via Ugi-azide condensation
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Ethyl C₉H₁₁N₃O₃ Higher logP than methyl ester
tert-Butyl 3-(((S)-7-methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)...carboxylate tert-Butyl C₂₀H₂₃F₃N₄O₃ 63 Improved stability in acidic conditions
  • Methyl vs. Ethyl : Methyl esters are more prone to hydrolysis, whereas ethyl esters offer better plasma stability .
  • Bulkier Esters : tert-Butyl esters (e.g., ) are used as protective groups in multistep syntheses .

Biological Activity

Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound features a complex structure that includes a tetrahydropyrazolo framework and a thienylmethyl group. Its molecular formula is C13H14N2O3SC_{13}H_{14}N_2O_3S, and it has a molecular weight of approximately 282.32 g/mol.

PropertyValue
Molecular Weight282.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

This compound exhibits various biological activities that can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, specifically in the G0/G1 phase, leading to reduced cellular proliferation.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by disrupting critical protein-protein interactions in cancer cells. For instance, it has been shown to inhibit the c-Myc-Max dimerization, which is crucial for the transcriptional regulation of genes involved in cell growth and proliferation .
  • Neuroprotective Effects : There are indications that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., HL60 and Daudi) with an IC50 value indicating significant potency against c-Myc overexpressing cells .
  • Neuroprotective Study : Research involving neuroblastoma cells showed that treatment with this compound resulted in decreased cell death and improved survival rates under oxidative stress conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thienylmethyl group or alterations in the pyrazolo structure could enhance its efficacy and selectivity towards specific biological targets.

ModificationEffect on Activity
Thienylmethyl GroupEnhances interaction with target proteins
Alterations on PyrazoloPotentially increases solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate?

  • Methodology : The synthesis typically involves cyclization of precursors (e.g., hydrazine derivatives) followed by functionalization. For example, introducing the thienylmethyl group may require nucleophilic substitution or palladium-catalyzed coupling. Key steps include:

  • Cyclization under reflux with ethanol/acetic acid to form the pyrazolo-pyrazine core .
  • Alkylation or coupling reactions to attach the 2-thienylmethyl group, monitored via TLC .
  • Esterification using methyl chloroformate or methanol under acidic conditions .
    • Optimization : Continuous flow reactors can enhance purity and scalability for intermediates .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and hydrogenation states (e.g., distinguishing between 4,5,6,7-tetrahydro and aromatic protons) .
  • IR Spectroscopy : Confirming carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. How can researchers mitigate low yields during the introduction of the 2-thienylmethyl group?

  • Methodology :

  • Optimize solvent polarity (e.g., DMF for better solubility of thienyl reagents) and temperature (60–80°C for kinetic control) .
  • Use catalysts like Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted thiophene derivatives .

Advanced Research Questions

Q. What role does the 2-thienylmethyl substituent play in modulating biological activity compared to phenyl or alkyl analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare IC50_{50} values against targets (e.g., kinases) for derivatives with varying substituents. The thienyl group’s electron-rich nature may enhance π-π stacking in binding pockets .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the thienyl group and hydrophobic enzyme regions .

Q. How do reaction conditions influence stereochemical outcomes during cyclization?

  • Methodology :

  • Chiral HPLC : Resolve enantiomers to assess stereoselectivity.
  • Kinetic Studies : Vary temperature (25°C vs. reflux) and solvent (polar aprotic vs. protic) to determine effects on diastereomer ratios. For example, ethanol may favor a specific transition state via hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) across studies. Discrepancies may arise from varying buffer pH or co-solvents .
  • Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.